Viscofas

Description

Historical Trajectory and Discovery of PVM/MA Copolymer

Nomenclature and Chemical Identity in Academic Literature

In academic literature, Poly(methyl vinyl ether-alt-maleic anhydride) is commonly referred to by several names and abbreviations. The most prevalent abbreviation is PVM/MA Copolymer cir-safety.orgnih.gov. Other synonyms encountered include methyl vinyl ether-maleic anhydride (B1165640) copolymer, maleated copolymer, maleated polymer, and maleic copolymer alfa-chemistry.comsigmaaldrich.com. The chemical identity is defined by its repeating unit, which is derived from the alternating arrangement of methyl vinyl ether (C₃H₆O) and maleic anhydride (C₄H₂O₃) monomers. The linear formula is often represented as (C₄H₂O₃ · C₃H₆O)n, where 'n' indicates the number of repeating units sigmaaldrich.com. The alternating nature is a key aspect of its chemical identity, distinguishing it from random or block copolymers of the same monomers. The CAS Number associated with PVM/MA Copolymer is 9011-16-9 sigmaaldrich.comthegoodscentscompany.comspecialchem.com.

Broader Significance of Alternating Copolymers in Polymer Science Research

Alternating copolymers, such as PVM/MA copolymer, hold broader significance in polymer science research due to their distinct structural regularity compared to statistical or random copolymers scirp.orgresearchgate.net. In an alternating copolymer, the two different monomer units are arranged in a regular, repeating pattern along the polymer chain (e.g., -A-B-A-B-) scirp.orgresearchgate.netresearchgate.net. This well-defined sequence leads to predictable and often unique physical and chemical properties that are different from those of random or block copolymers researchgate.netresearchgate.net.

The precise control over the monomer sequence in alternating copolymers allows researchers to investigate the fundamental relationships between polymer structure and properties acs.org. For instance, the uniform sequence can influence solubility, thermal behavior, and interactions with other molecules or surfaces researchgate.netacs.org. The reactive anhydride groups in PVM/MA copolymer, being regularly spaced, provide numerous sites for post-polymerization modification, enabling the synthesis of a wide range of functional polymers with tailored properties for specific research applications, including those in materials science and biomedical fields alfa-chemistry.comsigmaaldrich.comresearchgate.netnih.gov. Research on alternating copolymers contributes to a deeper understanding of copolymerization mechanisms and the design of polymers with precise structures for advanced applications researchgate.netresearchgate.net.

Data Table: Key Properties and Identifiers of PVM/MA Copolymer

| Property/Identifier | Value | Source(s) |

| CAS Number | 9011-16-9 | sigmaaldrich.comthegoodscentscompany.comspecialchem.com |

| Linear Formula | (C₄H₂O₃ · C₃H₆O)n | sigmaaldrich.com |

| Appearance | White powder (typically in anhydride form) | alfa-chemistry.com |

| Average Molecular Weight (Mw) | Varies (e.g., ~216,000, ~1,080,000 depending on the specific product) | alfa-chemistry.comsigmaaldrich.comthegoodscentscompany.comnih.gov |

| Average Molecular Weight (Mn) | Varies (e.g., ~80,000, ~311,000 depending on the specific product) | alfa-chemistry.comsigmaaldrich.comthegoodscentscompany.com |

| PubChem CID | 62708, 329756128, 329756129 (Associated with different entries/forms) | alfa-chemistry.comsigmaaldrich.comnih.govthegoodscentscompany.com |

| Key Feature | Alternating copolymer structure | scirp.orgresearchgate.netresearchgate.net |

| Reactivity | Anhydride groups react with nucleophiles | alfa-chemistry.comsigmaaldrich.com |

| Solubility | Soluble in water and alcohol (for some forms/derivatives) | cir-safety.orgfishersci.capalmercruz.com |

Detailed Research Findings:

Research involving PVM/MA copolymer often explores its use in developing novel materials and drug delivery systems. For example, studies have investigated incorporating PVM/MA copolymer into polymethyl methacrylate (B99206) (PMMA) to create antimicrobial acrylic resin materials. Findings indicate that incorporating certain concentrations (e.g., 5% and 10%) of PVM/MA copolymer can significantly decrease bacterial adhesion (specifically Streptococcus mutans) without significantly altering key physical properties like surface hardness, flexural strength, water sorption, and water solubility nih.govresearchgate.netmdpi.com. Higher concentrations (15%, 20%, and 25%) were found to significantly increase water sorption and solubility compared to the control mdpi.com.

Another area of research focuses on utilizing derivatives of PVM/MA copolymer, such as the acid (PMVE/MA-Ac) and monoethyl ester (PMVE/MA-Es) forms, for creating drug-loadable nanostructures like nanofibers and nanoparticles nih.govresearchgate.net. Studies have shown successful encapsulation of various antibiotics within these structures, with varying encapsulation efficiencies depending on the polymer derivative and the specific antibiotic nih.gov. This research highlights the potential of PVM/MA copolymer derivatives as versatile building blocks in nanotechnology for controlled release applications nih.govresearchgate.net. The ability of PVM/MA copolymer to react with alcohols, amines, and epoxides to form derivatives or cross-linked polymers is a fundamental property exploited in these research areas alfa-chemistry.comsigmaaldrich.com.

Properties

IUPAC Name |

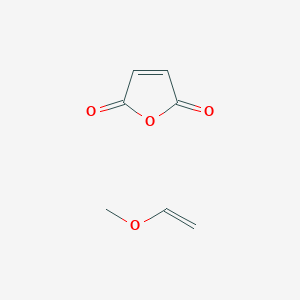

furan-2,5-dione;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBDXRPQPOWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |

| Record name | Maleic anhydride-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50942587 | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-16-9, 204184-96-3 | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Polymerization Kinetics of Pvm/ma Copolymer

Monomer Selection and Precursor Chemical Synthesis

The synthesis of PVM/MA copolymer relies on high-purity methyl vinyl ether and maleic anhydride (B1165640) monomers.

Methyl Vinyl Ether (MVE) and Maleic Anhydride (MA) Preparation

Methyl vinyl ether (MVE) is the simplest enol ether and is used as a synthetic building block. wikipedia.org It can be prepared by the reaction of methanol (B129727) with ethyne (B1235809) (acetylene) in the presence of a base. wikipedia.orggoogle.com Continuous methods for producing MVE by reacting methanol with ethyne in the liquid phase at elevated temperatures and pressures in the presence of a basic alkali metal or alkaline earth metal compound have been developed. google.comgoogle.com Another reported route involves the sustainable synthesis of MVE from biomass-derived ethylene (B1197577) glycol dimethyl ether via a methanol elimination reaction catalyzed by solid bases. rsc.org

Maleic anhydride (MA) is the acid anhydride of maleic acid and is a colorless or white solid with an acrid odor. wikipedia.org Industrially, MA is primarily produced by the vapor-phase oxidation of n-butane using a vanadium-phosphorus-oxygen catalyst. wikipedia.orgwvu.edugoogle.com This process converts the methyl groups of butane (B89635) to carboxylate and dehydrogenates the backbone, with high selectivity attributed to the robustness of the maleic anhydride molecule. wikipedia.org Traditionally, MA was also produced by the oxidation of benzene, but the butane route is now more common due to economic and environmental factors. wikipedia.org Maleic anhydride can also be prepared by heating cis but-2-en-1,4-dioic acid (maleic acid). doubtnut.com

Purity Assessment of Monomeric Precursors

The purity of the monomeric precursors, MVE and MA, is crucial for achieving high molecular weight and a strictly alternating structure in the resulting copolymer. While specific detailed methods for purity assessment of MVE and MA in the context of PVM/MA synthesis are not extensively detailed in the provided results, general analytical techniques for monomers in polymerization studies typically include gas chromatography (GC) to determine the concentration of monomers and identify impurities, and spectroscopic methods like NMR and FTIR to confirm chemical structure and assess purity. industrialchemicals.gov.aunih.govsci-hub.se Impurities in monomers can act as chain transfer agents or inhibitors, affecting polymerization kinetics and the final polymer properties. For instance, residual methyl vinyl ether is expected to be very low in the final polymer due to its gaseous nature at room temperature. cir-safety.org

Mechanisms of Alternating Copolymerization

The copolymerization of MVE and MA is a classic example of alternating copolymerization, driven by the strong electron-donating nature of MVE and the strong electron-accepting nature of MA. researchgate.netsljol.info

Free Radical Polymerization Pathways

PVM/MA copolymer is typically produced by free radical copolymerization in the presence of a free radical catalyst. google.com This method involves the initiation, propagation, and termination steps characteristic of radical polymerization. In the copolymerization of monomers with significantly different polarities, such as MVE and MA, the alternating sequence is highly favored. researchgate.net This is because a radical ending in one monomer unit (e.g., an MVE radical) is much more reactive towards the other monomer (MA) than towards its own type (MVE), and vice versa. researchgate.net The propagation steps thus strongly favor the addition of the alternate monomer, leading to a nearly perfect alternating structure. cir-safety.orgashland.com

Charge Transfer Complex Intermediates in Copolymerization

A key aspect of the alternating copolymerization of vinyl ethers and maleic anhydride is the involvement of charge-transfer (CT) complexes. researchgate.netsljol.infoasianpubs.orgresearchgate.net MVE (electron donor) and MA (electron acceptor) can form a 1:1 donor-acceptor complex. researchgate.netsljol.info Evidence suggests that this CT complex can act as the active species in the polymerization process. sljol.inforesearchgate.net The polymerization can proceed through the addition of a free radical to the CT complex, or through the reaction of a propagating radical with the complex. sljol.info The reactivity of the complex has been found to increase with the equilibrium constant for its formation. researchgate.net Studies on the copolymerization of n-butyl vinyl ether with maleic anhydride, a system analogous to MVE/MA, showed that the initial rate of copolymerization was maximum at a 1:1 monomer feed composition, consistent with the CT complex being the polymerizing species as its concentration is maximized at this ratio. sljol.info

Data on the equilibrium constant of the CT complexation for isobutyl vinyl ether and maleic anhydride, an analogous system, provides insight into the complex formation:

| System | Solvent | Temperature (°C) | Equilibrium Constant (M⁻¹) | Method |

| Isobutyl vinyl ether + MA | CCl₄ | 37 | 0.052 | NMR |

| Isobutyl vinyl ether + MA | CDCl₃ | 37 | 0.036 | NMR |

| Isobutyl vinyl ether + MA | CHCl₃ | 23 | 0.033 | UV |

Table 1: Equilibrium Constants of Charge-Transfer Complexation researchgate.net

Influence of Reaction Conditions on Copolymer Structure (e.g., temperature, pressure, solvent systems)

Reaction conditions significantly influence the copolymerization of MVE and MA, affecting the reaction rate, molecular weight, and potentially the degree of alternation.

Temperature: The polymerization temperature can fluctuate within a range, typically between 20°C and 100°C, with preferred ranges often between 40°C and 80°C. google.com The maximum reaction temperature is limited by the softening point of the copolymer. google.com Temperature also affects the solubility of monomers and polymers and can influence the equilibrium of charge-transfer complex formation. Increasing temperature can lead to increased particle aggregation and size in precipitation methods used for particle formation from PVM/MA. researchgate.net

Pressure: Pressure can play a role, particularly in processes involving gaseous monomers like MVE or techniques utilizing compressed fluids. For instance, the continuous production of MVE can occur at pressures ranging from 0.1 to 5 MPa abs. google.comgoogle.com In copolymerization, the process can be implemented at a pressure resulting from the vapor pressure of MVE at the reaction temperature. google.com Studies on the synthesis of analogous copolymers in supercritical carbon dioxide (scCO₂) have shown that increasing reaction pressure can be related to monomer conversion and influence molecular weight. tandfonline.comresearchgate.net Operational pressure also strongly influences particle coalescence during precipitation processes for PVM/MA. researchgate.net

Solvent Systems: The choice of solvent is critical in PVM/MA synthesis, particularly in precipitation polymerization where the copolymer is insoluble in the reaction medium. google.comgoogle.com Suitable solvents are those that dissolve the monomers but not the resulting copolymer and are inert under the reaction conditions. google.com Examples include aromatic hydrocarbon solvents like benzene, toluene, or xylene, and halogenated hydrocarbon solvents such as chloroform (B151607) or methylene (B1212753) chloride. google.com Benzene has been noted as a preferable solvent for readily obtaining high molecular weight copolymer and controlling the degree of polymerization. google.com The solvent system influences monomer solubility, the formation and stability of the charge-transfer complex, and the precipitation behavior of the growing polymer chains, all of which impact polymerization kinetics and the morphology and size of the resulting polymer particles. google.comresearchgate.netresearchgate.net For example, in the preparation of PVM/MA nanoparticles using a compressed antisolvent method, acetone (B3395972) and THF have been used as organic solvents, and the solvent/nonsolvent ratio is a significant processing parameter affecting particle characteristics. researchgate.net

Detailed research findings often involve studying the impact of these conditions on copolymer characteristics. For example, studies on related alternating copolymers have investigated the influence of monomer feed ratio, reaction time, and initiator concentration on copolymerization. tandfonline.comresearchgate.net The molecular weight of PVM/MA copolymers can range widely, with commercially available forms having mean molecular weights of tens of thousands. cir-safety.org Processes have been developed to produce high molecular weight copolymers with specific viscosity ranges. google.comgoogle.com

The composition of the PVM/MA copolymer is typically a 1:1 molar ratio of MVE to MA, resulting in a strictly alternating sequence of the two monomer units. cir-safety.org This alternating structure is a key characteristic that dictates the polymer's properties. ashland.com

Here is an example of how monomer feed ratio can influence conversion in a related alternating copolymerization system (Maleic Anhydride and Ethyl Vinyl Ether in scCO₂):

| Run | MA Mole Fraction in Feed | MA Conversion (%) | MA Mole Fraction in Copolymer |

| 1 | Low | 3.4 | - |

| 2 | 0.50 | 88.3 | 0.515 |

Table 2: Influence of Monomer Feed Ratio on Conversion in MA/EVE Copolymerization (Illustrative based on analogous system) tandfonline.comresearchgate.net

This table illustrates that while MA homopolymerization is difficult, copolymerization with a vinyl ether readily occurs, and a nearly 1:1 copolymer composition is obtained when the feed ratio is 1:1, supporting the strong alternating tendency. tandfonline.comresearchgate.net

Post-Polymerization Chemical Modification and Functionalization

The presence of reactive anhydride groups in the PVM/MA copolymer backbone allows for a variety of post-polymerization modifications, enabling the tailoring of its properties for specific applications.

Hydrolysis Reactions of Maleic Anhydride Units

A key modification of the PVM/MA copolymer is the hydrolysis of the maleic anhydride units. This reaction involves the opening of the anhydride ring to form a dicarboxylic acid structure (maleic acid units) along the polymer chain cir-safety.orgcir-safety.orggoogle.comresearchgate.netnih.gov. Hydrolysis can occur readily in the presence of water google.comresearchgate.net. Using a stoichiometric excess of water can ensure complete hydrolysis of the anhydride groups to the corresponding acid groups google.com. Partial hydrolysis is also possible, resulting in a copolymer containing both anhydride and dicarboxylic acid units researchgate.net. The degree of hydrolysis significantly impacts the polymer's properties, particularly its solubility and acidity. The carboxylate-containing parts resulting from hydrolysis are hydrophilic, while the remaining anhydride-containing parts are more hydrophobic researchgate.net.

Grafting onto PVM/MA Copolymer Backbones

Grafting involves covalently bonding polymer chains or molecules onto the backbone of the PVM/MA copolymer. This process can introduce new functionalities or alter the polymer's properties. While grafting of maleic anhydride onto other polymer backbones using radical initiation in melt or solution is a known technique universiteitleiden.nl, grafting onto the PVM/MA backbone utilizes the reactive sites present in the copolymer. For instance, cross-linkage with 1,3-diaminopropane (B46017) has been used in the preparation of ligand-nanoparticle conjugates based on PVM/MA copolymer nih.gov. The potential for grafting siloxane polymeric moieties onto a vinyl polymeric backbone like PVM/MA has also been indicated epo.org. These examples highlight the use of the PVM/MA backbone as a platform for attaching other chemical species, leading to graft copolymers with modified characteristics.

Cross-linking Strategies for Polymeric Network Formation

Cross-linking of PVM/MA copolymer leads to the formation of three-dimensional polymeric networks, which can enhance its mechanical strength, stability, and control its swelling behavior. The reactive anhydride groups, or the carboxylic acid groups formed after hydrolysis, serve as sites for cross-linking reactions google.comcir-safety.orgcir-safety.orgresearchgate.net. Chemical cross-linkers, such as polyamines or proteins, can be employed for cross-linking PVM/MA nanoparticles google.com. Specifically, 1,3-diaminopropane has been utilized as a cross-linking agent for PVM/MA nanoparticles nih.gov. Cross-linking through esterification reactions between the carboxylic acid groups of hydrolyzed PVM/MA (PMVE/MA acid) and hydroxyl groups from other polymers like pectin (B1162225) has been explored for the formation of hydrogels researchgate.net. The degree of cross-linking influences the properties of the resulting network, including swelling capacity and mechanical strength researchgate.net.

Here is a summary of the post-polymerization modification reactions discussed:

| Modification Type | Reaction Involved | Reactive Group on PVM/MA | Resulting Structure/Change | Examples of Agents/Conditions Mentioned |

| Hydrolysis | Ring opening of anhydride | Anhydride (-CO-O-CO-) | Dicarboxylic acid (-COOH) groups formed | Water, excess water |

| Grafting | Covalent bonding onto backbone | Backbone C-H bonds (radical) or Anhydride/Acid groups | Polymer chains or molecules attached | 1,3-diaminopropane (for cross-linking/conjugation), Siloxane moieties |

| Cross-linking | Formation of covalent linkages | Anhydride or Carboxylic Acid groups | Three-dimensional network formation | Polyamines, Proteins, 1,3-diaminopropane, Pectin (via esterification) |

Theoretical and Computational Chemistry Approaches in Pvm/ma Copolymer Research

Molecular Dynamics Simulations of Polymer Chain Conformations

Molecular dynamics simulations are widely used to study the conformational and dynamical properties of polymer chains. mdpi.comaps.org These simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom, providing insights into how polymer chains move and arrange themselves. mdpi.comnih.gov MD simulations can be particularly useful for understanding the behavior of polymers in different environments, such as in solution or at interfaces. researchgate.netmdpi.com

Dynamics of Segmental Motion

Segmental motion refers to the movement of specific parts or segments of a polymer chain. MD simulations can provide detailed information about the dynamics of these segments, including their mobility and relaxation times. arxiv.org Studying segmental motion is essential for understanding the viscoelastic properties of polymers and how they respond to external forces or changes in their environment. For PVM/MA copolymers, the dynamics of the polymer backbone and the pendant maleic anhydride (B1165640) and methyl vinyl ether groups influence properties like viscosity and interactions with surfaces.

Quantum Chemical Calculations of Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, based on quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods can provide insights into the initiation and propagation steps of polymerization reactions, helping to understand why certain monomers copolymerize in a specific manner, such as the alternating sequence observed in PVM/MA. nih.govnih.gov

Electronic Structure Analysis of Monomers and Radicals

Electronic structure analysis using quantum chemistry can reveal the distribution of electrons within monomer molecules (methyl vinyl ether and maleic anhydride) and the corresponding radicals formed during polymerization. rsc.orgacs.org This analysis helps in understanding the reactivity of the monomers and radicals, identifying the most likely sites for radical attack and bond formation. nih.gov The electron-donating nature of methyl vinyl ether and the electron-accepting nature of maleic anhydride are key factors driving their alternating copolymerization, and QC calculations can quantify these electronic properties. nih.govdergipark.org.tr

Transition State Characterization for Chain Propagation

The chain propagation step in radical polymerization involves the addition of a monomer to a growing polymer radical. Quantum chemical calculations can be used to locate and characterize the transition states of these addition reactions. sci-hub.sefiveable.me The transition state is a high-energy, short-lived arrangement of atoms that represents the peak of the energy barrier for the reaction to occur. fiveable.memit.edu By calculating the energy of the transition state, researchers can determine the activation energy of the propagation reaction, which is directly related to the reaction rate. mdpi.commdpi.com Characterizing the transition states for the addition of both methyl vinyl ether and maleic anhydride monomers to the growing radical helps to explain the preference for alternating addition in PVM/MA copolymerization. nih.gov

Prediction of Polymer Interactions via Computational Modeling

Computational modeling can be used to predict how polymers interact with other molecules or surfaces. researchgate.netresearchgate.net This is particularly relevant for understanding the behavior of PVM/MA copolymers in various applications, such as their use as dispersants, emulsifiers, or binders. sigmaaldrich.comalfa-chemistry.com Computational methods, including MD simulations and other modeling techniques, can simulate the interactions between polymer chains and solvents, surfactants, particles, or biological surfaces. researchgate.netacs.orgnih.gov These simulations can provide insights into adsorption behavior, complex formation, and the stability of formulations containing PVM/MA copolymers. researchgate.netresearchgate.net

Solvation Behavior Prediction

The solvation behavior of a polymer, which describes how it interacts with a solvent, significantly influences its properties and performance in solution or in formulations. For PVM/MA copolymer, its solubility in various organic solvents and water upon hydrolysis is a key characteristic that enables its use in diverse applications. lookchem.comechemi.com

Computational methods, particularly molecular dynamics simulations, are employed to predict and understand the solvation behavior of polymers. acs.orgnih.govutwente.nlacs.org These simulations can model the interactions between polymer chains and solvent molecules, providing details about the structure of solvation shells and the dynamics of solvent molecules around the polymer. nih.govacs.org Studies on other polymer systems have used MD simulations to investigate the effects of solvent quality, temperature, and polymer architecture on solvation and conformational changes. utwente.nl The choice of explicit solvent models in simulations can impact the predicted specific solvation and dynamics of molecules. acs.org While the provided search results highlight the importance of solvation for PVM/MA copolymer's applications and the general use of computational methods for studying polymer solvation, detailed computational studies specifically predicting the solvation behavior of PVM/MA copolymer were not found within the scope of these results.

Intermolecular Forces in Polymer Systems

Mechanistic Investigations of Pvm/ma Copolymer Interactions at Molecular and Supramolecular Levels

Fundamental Principles of Polymer-Solvent Interactions

The interaction of PVM/MA copolymer with solvents is fundamentally governed by its chemical structure, specifically the presence of anhydride (B1165640) rings or the resulting carboxyl groups upon hydrolysis. These functional groups influence the polymer's polarity and capacity for hydrogen bonding, thereby determining its solubility and swelling characteristics in different media.

Mechanisms of Water Solubility and Swelling Behavior

The anhydride form of PVM/MA copolymer is generally considered poorly soluble in water. However, in aqueous environments, the anhydride rings undergo hydrolysis, opening to form two carboxylic acid groups per repeat unit nih.govmyskinrecipes.comnih.gov. This transformation yields poly(methyl vinyl ether-alt-maleic acid), the hydrolyzed form, which is highly water-soluble due to the introduction of numerous hydrophilic and ionizable carboxyl groups along the polymer backbone nih.govmyskinrecipes.comnih.gov.

The presence of these carboxyl groups facilitates strong interactions with water molecules through hydrogen bonding and ionic solvation, leading to the dissolution of the polymer. The degree of ionization of the carboxyl groups is dependent on the pH of the aqueous solution. At higher pH values, the carboxylic acid groups deprotonate to form negatively charged carboxylate anions. The mutual repulsion between these negatively charged groups along the polymer chain causes the coil to expand, leading to swelling in crosslinked networks or increased hydrodynamic volume in solution. This polyelectrolyte effect contributes significantly to the swelling behavior observed in hydrogels based on PVM/MA copolymer, with swelling levels increasing with copolymer content and being dependent on both temperature and pH nih.gov.

Studies on composites incorporating PVM/MA copolymer have shown that its presence can influence water sorption and solubility. For instance, in polymethyl methacrylate (B99206) (PMMA) materials, increased proportions of the copolymer led to higher water absorption and solubility, attributed to increased hydrophilicity and potentially more porous structures facilitating water ingress mdpi.com.

Interaction with Organic Solvents

In contrast to the anhydride form's limited water solubility, it exhibits solubility in a range of organic solvents. Common solvents for the anhydride form include acetone (B3395972) and ethanol (B145695) myskinrecipes.comgoogle.comcir-safety.org. These solvents can effectively solvate the polymer chains, allowing for dissolution.

The ester derivatives of PVM/MA copolymer also demonstrate solubility in organic solvents google.comcir-safety.orgcosmeticsinfo.org. The specific solubility profile of these esters can be modified based on the type of alkyl ester (e.g., ethyl, butyl, isopropyl) and the degree of neutralization google.comcir-safety.orgcosmeticsinfo.org. For instance, ethyl and butyl esters are often supplied as solutions in ethanol and are soluble in various solvents, although they may be insoluble in others like acetone, methyl ethyl ketone, and ethyl acetate (B1210297) depending on the specific modification cir-safety.org. The interaction with organic solvents is crucial in various processing techniques, such as solvent displacement methods used for nanoparticle preparation, where the copolymer is dissolved in an organic solvent and then introduced into an aqueous phase nih.govgoogle.commdpi.com.

A summary of solubility characteristics is presented in the table below:

| PVM/MA Form | Water Solubility (Anhydride) | Water Solubility (Hydrolyzed Acid) | Soluble Organic Solvents (Anhydride) | Soluble Organic Solvents (Esters) |

| Anhydride | Poorly soluble (hydrolyzes) | Highly soluble | Acetone, Ethanol, various others | - |

| Hydrolyzed Acid | Highly soluble | Highly soluble | Limited (depends on modification) | Varies with ester/neutralization |

| Ester Derivatives | Water-insoluble (unless neutralized) | Water-soluble (when neutralized) | Varies with ester/neutralization | Varies with ester/neutralization |

Adsorption and Interfacial Phenomena of PVM/MA Copolymer

PVM/MA copolymer exhibits significant adsorption and interfacial activity, playing a key role in its application as a bioadhesive and film-forming agent. These phenomena are driven by the copolymer's ability to interact with various surfaces and to arrange itself at interfaces.

Surface Adsorption Mechanisms on Various Substrates

A notable characteristic of PVM/MA copolymer, particularly in its hydrolyzed form, is its bioadhesive property. This involves the adsorption of the polymer onto biological substrates such as skin tissue and dentin nih.govmdpi.comresearchgate.netbjmu.edu.cn. The primary mechanisms underlying this bioadhesion are the formation of hydrogen bonds and electrostatic interactions nih.govmdpi.comresearchgate.netbjmu.edu.cn.

Upon hydrolysis, the maleic anhydride units yield carboxylic acid groups, which can deprotonate depending on the pH. These carboxyl groups and carboxylate anions can form hydrogen bonds with polar groups present on the substrate surface, such as hydroxyl or amine groups in proteins nih.govmdpi.comresearchgate.netbjmu.edu.cn. Additionally, at physiological or slightly acidic pH values where the copolymer carries a negative charge due to the deprotonated carboxyl groups, electrostatic interactions can occur with positively charged regions on the substrate surface nih.govresearchgate.net.

Studies on dentin surfaces, which contain collagen and other proteins, indicate that PVM/MA copolymer can bind to these components. For instance, it has been shown to bind with Type I collagen bjmu.edu.cn. The formation of an adhesive complex on the dentin surface involving PVM/MA copolymer, arginine, and pyrophosphate salts has been suggested, contributing to retention on the surface researchgate.net. The bioadhesive potential is often higher when the copolymer is in a particulate form compared to a solubilized state mdpi.comnih.gov.

Research findings on bioadhesion demonstrate the influence of copolymer form and structure on adhesive strength. For example, studies on hydrogels containing PVM/MA showed that increasing the copolymer content led to significantly higher detachment forces from porcine skin tissue, highlighting the role of carboxyl groups in forming adhesive interactions nih.gov.

Formation of Polymeric Films at Interfaces (Mechanistic Focus)

PVM/MA copolymer is recognized as a film-forming polymer cosmeticsinfo.orgalfa-chemistry.comspecialchem.com. The formation of polymeric films at interfaces is a critical aspect of its functionality in various applications. Mechanistically, this process involves the migration and arrangement of polymer chains at the boundary between two phases, such as a liquid-air, liquid-liquid, or liquid-solid interface.

When PVM/MA copolymer is introduced into a system with an interface, the polymer chains can adsorb onto the interface. In the case of the anhydride form in an aqueous system, surface hydrolysis can occur, leading to the formation of amphipathic chains with hydrophilic carboxylate segments and more hydrophobic anhydride or partially hydrolyzed segments nih.gov. These amphipathic characteristics drive the polymer to the interface, where it can orient itself to minimize the free energy of the system. The hydrophilic portions can face the aqueous phase, while the more hydrophobic portions can associate with a less polar phase or with other hydrophobic parts of the polymer chain nih.gov.

This interfacial adsorption and arrangement can lead to the formation of a cohesive polymeric film at the interface. In the context of stabilizing nanocapsules, PVM/MA copolymer forms a shell around an oily core at the oil-water interface. The partial hydrolysis of the copolymer at the interface results in a shell with a hydrophilic outer surface (due to exposed carboxylate groups) and a more hydrophobic inner layer covering the oily core nih.gov. This structured arrangement at the interface provides stability to the nanocapsules.

The formation of such interfacial films can involve noncovalent interactions between polymer chains, leading to the development of a gel-like structure at the interface mdpi.com. The efficiency and structure of the formed film can be influenced by factors such as polymer concentration, molecular weight, solvent composition, and the nature of the interface. Techniques like solvent displacement methods exploit the controlled assembly of polymers at interfaces to create nanoparticles with polymeric shells nih.govgoogle.commdpi.com.

Complexation and Association Studies with Other Chemical Entities

PVM/MA copolymer demonstrates a capacity for complexation and association with various chemical entities, which underlies several of its functional properties. This behavior is primarily mediated by the reactive anhydride rings and, upon hydrolysis, the acidic carboxyl groups.

The copolymer can act as a complexing agent alfa-chemistry.com. One significant mode of association is the formation of polyelectrolyte complexes (PECs). This occurs through ionic interactions between the negatively charged carboxylate groups of the hydrolyzed PVM/MA copolymer (a polyanion) and positively charged functional groups on other molecules, such as cationic polymers researchgate.netcosmeticsandtoiletries.com. For example, PVM/MA copolymer is known to form PECs with cationic polymers like Polyquaternium-28, driven primarily by coulombic interactions researchgate.netcosmeticsandtoiletries.com. These complexes can exhibit properties distinct from the individual polymers, such as the formation of cross-linking microgel structures researchgate.net.

Beyond interactions with other polymers, PVM/MA copolymer can associate with small molecules and ions. It is reported to form complexes with iodine alfa-chemistry.com. The carboxyl groups can also interact with metal ions, although detailed mechanisms of metal ion complexation were not extensively covered in the provided snippets.

In biological contexts, the complexation of PVM/MA copolymer with proteins on substrate surfaces, as discussed in the context of bioadhesion, is a form of association nih.govmdpi.comresearchgate.netbjmu.edu.cn. These interactions involve hydrogen bonding and electrostatic forces between the copolymer's carboxyl groups and functional groups on proteins nih.govmdpi.comresearchgate.netbjmu.edu.cn.

Furthermore, studies have investigated the interaction and complexation of PVM/MA copolymer with fluoride (B91410) ions, particularly in the context of dentifrice formulations. The copolymer can facilitate the retention of fluoride on dentine surfaces, suggesting an association or complexation mechanism that aids in the sustained release of fluoride bjmu.edu.cn.

These complexation and association phenomena are central to the diverse applications of PVM/MA copolymer, influencing its behavior in solution, at interfaces, and in interactions with various chemical species.

Binding with Metal Ions and Organic Molecules

PVM/MA copolymer exhibits a notable capacity for interaction with various metal ions and organic molecules. These interactions are primarily driven by electrostatic forces, coordination bonds, and hydrogen bonding researchgate.netmdpi.comcorpuspublishers.com. The presence of negatively charged carboxylate groups, particularly in the hydrolyzed form of the copolymer, facilitates electrostatic binding with positively charged species, including metal cations such as calcium ions researchgate.netmdpi.com. Studies on similar polyelectrolytes, like copolymers of acrylamide (B121943) and acrylic acid, indicate that the interaction with metal ions can involve both electrostatic attraction with carboxylate groups and coordination bonds with electron-donating atoms like oxygen and nitrogen corpuspublishers.com.

Chelation, a process where metal ions are bound and rendered less reactive, is also relevant to PVM/MA copolymer interactions. In the context of styling compositions, chelating agents, which can include polymers with diacid functionality like PVM/MA copolymer, are used to interact with metal ions to prevent polymer coagulation and precipitate formation google.com.

Beyond metal ions, PVM/MA copolymer interacts with various organic molecules. Its carboxylic groups can form hydrogen bonds with components of biological tissues, such as mucins in the gut mucosa, contributing to its bioadhesive properties mdpi.com. In vitro studies have also indicated the formation of an adhesive complex involving PVM/MA copolymer, arginine, and pyrophosphate salts on dentin surfaces researchgate.net. Furthermore, PVM/MA copolymer has been shown to interact with organic molecules like triclosan (B1682465), influencing its interaction with eukaryotic membrane lipids nih.gov. The copolymer can also interact electrostatically with oppositely charged organic compounds like dyes researchgate.net.

Supramolecular Assembly Formation

PVM/MA copolymer can participate in the formation of supramolecular assemblies, particularly in the context of nanoparticle formation and host-guest interactions. Nanoparticles based on PVM/MA copolymer can be prepared using methods such as solvent displacement mdpi.com. In an aqueous environment, the anhydride groups of the copolymer can undergo hydrolysis, leading to the formation of carboxylic acid groups. This hydrolysis can render the copolymer amphipathic, with a hydrophilic outer surface composed of carboxylate groups, which helps stabilize the formed nanocapsules nih.gov.

Supramolecular assemblies can also be formed through specific interactions, such as host-guest complexation. PVM/MA copolymer modified with cyclodextrins (PVM/MA/CD) has been shown to encapsulate hydrophobic drugs within the cyclodextrin (B1172386) cavities via host-guest interactions, leading to the formation of supramolecular nanoparticles utwente.nl. This highlights the ability of PVM/MA-based systems to form defined supramolecular structures through non-covalent interactions, enabling the encapsulation and potential delivery of guest molecules utwente.nl. The self-assembly of amphiphilic block copolymers, a class that includes PVM/MA derivatives with appropriate modifications, is a recognized strategy for creating structures that can mimic biological membranes nih.gov.

Biochemical Interaction Mechanisms of PVM/MA Copolymer in In Vitro Systems

The interactions of PVM/MA copolymer within biological environments have been investigated using controlled in vitro systems to understand its behavior at the cellular and molecular levels.

Interactions with Cellular Components (e.g., membranes, macromolecules) in controlled in vitro environments

In vitro studies have demonstrated the ability of PVM/MA copolymer to interact with various cellular components and biological macromolecules. A significant area of investigation is the interaction with cellular membranes. Studies using techniques like the Langmuir technique and differential scanning calorimetry have shown that PVM/MA copolymer can interact with eukaryotic membrane lipids, including phosphatidylcholines (PC), phosphatidylserines (PS), and ethanolamines (PE) nih.gov. These interactions can lead to changes in the phase transition parameters of lipid liposomes, indicating an influence on membrane fluidity and structure nih.gov. For instance, PVM/MA copolymer altered the melting temperature (Tm) of PS, PC, and PE in different ways nih.gov. The addition of PVM/MA or mixtures with triclosan to SOPS (a phosphatidylserine) resulted in the disappearance of lipid transitions, while a biphasic change in PC transition temperature suggested domain formation and altered lipid polymorphism nih.gov.

PVM/MA copolymer also interacts with macromolecules present on cell surfaces and in biological fluids. Its bioadhesive properties are attributed, in part, to the formation of hydrogen bonds between the copolymer's carboxylic groups and components of the gut mucosa, such as mucins mdpi.com. This interaction can enhance the delivery of associated substances, such as loaded antigens, to gut lymphoid cells researchgate.net. Furthermore, in vitro experiments have indicated that PVM/MA copolymer can reduce bacterial adhesion to surfaces, contributing to a reduction in biofilm formation mdpi.com.

Studies evaluating the direct impact of PVM/MA copolymer nanoparticles (without encapsulated active agents) on cell viability in vitro have generally shown a lack of significant cytotoxicity to both cancerous and non-tumor cells at tested concentrations nih.gov. This suggests a degree of biocompatibility in controlled in vitro settings nih.gov.

Degradation Mechanisms in Biological Mimetic Systems

The degradation of PVM/MA copolymer in biological mimetic systems primarily involves the hydrolysis of its anhydride groups, particularly in aqueous environments. The copolymer is reported to be a biodegradable material nih.gov. In aqueous media, the anhydride rings can open, forming dicarboxylic acid units. This hydrolysis is a key factor in the copolymer's behavior in water. For instance, PVM/MA nanoparticles can dissolve relatively quickly in pure water, with complete dissolution observed within 24 hours mdpi.com. This dissolution is a form of degradation in an aqueous mimetic system, driven by the hydrolysis of the polymer backbone.

While detailed studies on enzymatic degradation in complex biological mimetic fluids were not extensively highlighted in the search results, the susceptibility of the ester or acid linkages formed after anhydride hydrolysis to enzymatic cleavage in biological environments is plausible for a biodegradable polymer. The interaction with water, as observed in water sorption and solubility studies of PVM/MA incorporated into materials like PMMA, also provides insight into its behavior in aqueous-rich environments. Increased water uptake and solubility in such composites suggest that water can penetrate the material and interact with the copolymer, potentially leading to changes in its structure and properties over time mdpi.com.

Further research using more complex biological mimetic systems, such as simulated physiological fluids containing relevant enzymes, would provide a more comprehensive understanding of the specific degradation pathways and kinetics of PVM/MA copolymer in biological contexts.

Advanced Spectroscopic and Chromatographic Characterization of Pvm/ma Copolymer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to elucidate the detailed microstructure of PVM/MA copolymer, including monomer sequencing and tacticity. 1H and 13C NMR provide specific signals corresponding to the different protons and carbons within the methyl vinyl ether and maleic anhydride (B1165640) repeat units, allowing for confirmation of the alternating copolymer structure nih.govgoogleapis.comresearchgate.netrsc.orgtue.nl.

Studies utilizing NMR have confirmed the alternating arrangement of methyl vinyl ether and maleic anhydride units in the copolymer chain researchgate.nettue.nl. Analysis of the chemical shifts and splitting patterns of the peaks provides information about the local environment of the nuclei, which can be used to assess the regularity of the alternating sequence and identify potential structural defects or end groups. For instance, 1H NMR spectra of PVM/MA typically show characteristic signals for the methoxy (B1213986) protons of the methyl vinyl ether unit and the protons on the polymer backbone googleapis.comresearchgate.nettue.nl. 13C NMR provides complementary information, with distinct signals for the carbonyl carbons of the maleic anhydride unit and the carbons in the polymer backbone and methoxy group rsc.org.

Specific NMR data reported for PVM/MA in Deuterium Oxide (D2O) at 700 MHz includes characteristic shifts for both 1H and 13C nuclei, aiding in the confirmation of the polymer's structure rsc.org.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 1H | 1.95 (s) | Backbone CH2 |

| 2.83-2.92 (m) | Backbone CH (adjacent to MA unit) | |

| 3.08 (s) | Backbone CH (adjacent to MVE unit) | |

| 3.25-3.31 (m) | Methoxy CH3 | |

| 3.54-3.65 (m) | Backbone CH (adjacent to ether oxygen) | |

| 13C | 31.33, 32.21 | Backbone CH2 |

| 40.72, 41.34, 42.17 | Backbone CH (adjacent to MA unit) | |

| 48.80, 49.15, 49.89 | Backbone CH (adjacent to MVE unit) | |

| 50.86, 51.48 | Backbone CH (adjacent to ether oxygen) | |

| 56.52, 57.23, 57.48 | Methoxy CH3 | |

| 58.54 | Methoxy CH3 | |

| 76.44, 76.72, 77.71 | Backbone CH (adjacent to ether oxygen) | |

| 128.46 | (Likely impurity or end group related signal) | |

| 175.37, 176.26 | Carbonyl C (Maleic Anhydride) | |

| 177.50, 178.26 | Carbonyl C (Maleic Anhydride) |

Note: Assignments are based on typical polymer NMR interpretation and information from cited sources. The peak at 128.46 ppm in the 13C NMR might indicate the presence of impurities or specific end-group structures not explicitly assigned in the source. rsc.org

Beyond basic structural confirmation, advanced NMR techniques like 2D-NOESY can provide information on spatial relationships between different parts of the polymer chain, further supporting the understanding of its microstructure and conformation in solution tue.nl.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the functional groups present in PVM/MA copolymer and their chemical environment researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnii.ac.jp. These techniques are complementary, as IR is sensitive to changes in dipole moment during vibration, while Raman is sensitive to changes in polarizability nii.ac.jp.

For PVM/MA copolymer, IR spectroscopy is particularly useful for identifying the characteristic absorption bands of the maleic anhydride functional group. The cyclic anhydride ring typically exhibits strong absorption bands in the region of 1780-1860 cm-1, corresponding to the symmetric and asymmetric stretching vibrations of the C=O bonds within the ring researchgate.net. The presence and intensity of these bands confirm the incorporation of maleic anhydride units into the copolymer. Upon hydrolysis of the anhydride ring, carboxylic acid groups are formed, which can be identified by the appearance of characteristic broad absorption bands around 1710 cm-1 (C=O stretching) and in the region of 2500-3500 cm-1 (O-H stretching) researchgate.net. FTIR has been used to confirm the chemical composition of PVM/MA and evaluate the hydrolysis of the anhydride groups under different pH conditions researchgate.netuni-halle.de.

Raman spectroscopy can complement IR analysis, particularly for studying the polymer backbone vibrations and C-C bonds, which are often strongly Raman active nii.ac.jp. While specific detailed Raman spectra for PVM/MA were less prevalent in the search results compared to IR, Raman spectroscopy has been used in polymer characterization to analyze molecular orientation and structural changes mdpi.comnii.ac.jp. The combination of both techniques provides a more complete picture of the functional groups and molecular structure of PVM/MA.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution (MWD) of polymers rsc.orgtheses.cz. The separation in GPC is based on the hydrodynamic volume of the polymer molecules in solution as they pass through a packed column of porous beads. Larger molecules elute first, while smaller molecules penetrate the pores and elute later.

GPC provides information on various molecular weight averages, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution rsc.org. The molecular weight of PVM/MA copolymer is a critical parameter that influences its physical properties, such as viscosity, solubility, and film-forming capabilities.

Studies have reported the molecular weight characteristics of PVM/MA. For instance, one source indicates an average Mn of approximately 311,000 g/mol and an average Mw of approximately 1,080,000 g/mol for a specific grade of poly(methyl vinyl ether-alt-maleic anhydride) rsc.org.

| Molecular Weight Average | Value ( g/mol ) |

| Number-average (Mn) | ~311,000 |

| Weight-average (Mw) | ~1,080,000 |

These values indicate a relatively high molecular weight polymer with a PDI greater than 1, suggesting a distribution of chain lengths. GPC analysis is essential for quality control and for understanding the impact of molecular size on the performance of PVM/MA in different applications.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the hydrodynamic size of particles, including polymers and nanoparticles, in solution or dispersion uni-halle.detandfonline.comnih.govnih.govusp.orgresearchgate.nethoriba.com. DLS measures the random fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can then be converted to a hydrodynamic diameter using the Stokes-Einstein equation usp.orgresearchgate.nethoriba.com.

DLS is particularly useful for characterizing the size of PVM/MA when it is formulated into nanoparticles or when studying its behavior in solution, such as aggregation uni-halle.detandfonline.comnih.gov. The technique provides an average hydrodynamic diameter and a polydispersity index (PDI), which describes the width of the size distribution tandfonline.comnih.govusp.orgresearchgate.net. A low PDI indicates a narrow size distribution, while a high PDI suggests a broad distribution or the presence of aggregates.

Studies on PVM/MA-based nanoparticles have utilized DLS to determine their size and stability. For example, mucoadhesive nanoparticles based on PVM/MA copolymer intended for vaginal delivery were reported to have a mean diameter of 198.5 ± 24.3 nm with a zeta potential of -44.8 ± 2.8 mV tandfonline.com. Another study on PVM/MA-shelled nanocapsules reported an average hydrodynamic diameter of about 170 nm and a negative zeta potential researchgate.netnih.gov.

| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| PVM/MA mucoadhesive nanoparticles | 198.5 ± 24.3 | Not specified | -44.8 ± 2.8 |

| PVM/MA-shelled nanocapsules | ~170 | Not significantly affected | Negative |

DLS can also be used to monitor the aggregation behavior of PVM/MA in different conditions, such as varying pH or concentration uni-halle.denih.govusp.org. Changes in hydrodynamic size over time can indicate the formation of larger aggregates, which is important for understanding the stability and performance of PVM/MA in formulations.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of Polymer Architectures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide direct visualization of the morphology and structure of polymers and polymer-based materials mdpi.comresearchgate.netnih.govnih.govrsc.orgdntb.gov.uasphinxsai.com. These techniques offer insights into the shape, surface features, and internal structure of PVM/MA copolymer in various forms, such as films, particles, or hydrogels.

Emerging Research Directions and Innovative Applications of Pvm/ma Copolymer in Scientific Contexts

Design of Advanced Polymeric Architectures for Specific Research Objectives

The inherent structure of PVM/MA copolymer, featuring anhydride (B1165640) groups, allows for chemical modification and the design of complex polymeric architectures tailored for specific scientific objectives. The copolymer can undergo reactions with various nucleophiles, such as alcohols, amines, and epoxides, leading to the formation of derivatized or cross-linked polymers. alfa-chemistry.com This reactivity enables the creation of materials with tunable properties, including mechanical strength, swelling behavior, and degradation rates.

Furthermore, the integration of PVM/MA copolymer into the design of smart polymer systems facilitates precise control over the placement of responsive sites within self-assembled nanostructures. nih.gov Researchers are exploring the creation of interpenetrating polymer networks (IPNs) by combining PVM/MA copolymer with other polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), to develop thermosensitive and bioadhesive hydrogels. mdpi.com These advanced architectures are being investigated for applications requiring controlled responses to external stimuli. The fabrication of PVM/MA nanoparticles using techniques like solution-enhanced dispersion by supercritical CO2 (SEDS) also represents a direction in designing advanced architectures for potential biomedical uses. mdpi.com

Investigational Applications in Material Science Beyond Commercial Products

Beyond its established roles as a film former, dispersant, emulsifier, thickener, binder, and adhesive in commercial products, PVM/MA copolymer is being actively investigated for novel applications in various fields of material science. archivemarketresearch.comalfa-chemistry.com These investigational areas leverage the unique properties of the copolymer to develop innovative materials with enhanced functionalities.

Role in Smart Polymer Systems (e.g., stimuli-responsive polymers)

PVM/MA copolymer plays a role in the development of smart polymer systems, which are materials designed to exhibit significant changes in their properties in response to external stimuli. nih.govcosmeticsandtoiletries.commdpi.com The hydrolysis of the anhydride groups in PVM/MA copolymer generates carboxylic acid groups, which can render the polymer pH-responsive. mdpi.com This pH sensitivity is a key characteristic of certain smart polymer systems, allowing for potential applications in areas like controlled release.

The copolymer has been incorporated into thermosensitive and bioadhesive hydrogels, which are examples of smart polymer systems that respond to temperature changes. mdpi.com The research into stimuli-responsive polymers, including those based on copolymers like PVM/MA, holds promise for biomedical applications such as targeted drug delivery and tissue engineering, where the material's response can be triggered by specific biological cues or external triggers to facilitate processes like cellular adhesion or drug release. nih.govnih.gov

Development of Bio-Inspired Polymeric Scaffolds for Research

PVM/MA copolymer has been explored as a component in the development of bio-inspired polymeric scaffolds for research purposes, particularly in the field of tissue engineering. mdpi.comresearchgate.netresearchgate.net These scaffolds aim to mimic the extracellular matrix to support cell growth, differentiation, and tissue regeneration.

Research efforts are focused on optimizing the structure and properties of PVM/MA-based scaffolds to enhance their histocompatibility and create environments conducive to tissue formation. researchgate.net For instance, investigations are underway to utilize these scaffolds for cartilage repair, potentially by incorporating growth factors to promote chondrogenesis. researchgate.net The biocompatible nature of PVM/MA copolymer makes it a suitable candidate for such biomedical scaffold applications. mdpi.comresearchgate.net

Environmental Research Applications of PVM/MA Copolymer

The properties of PVM/MA copolymer also lend themselves to applications in environmental research, particularly in addressing challenges related to water treatment and exploring the fate of the polymer in environmental systems. archivemarketresearch.comzxchem.com

Role in Water Treatment Technologies (e.g., flocculation, adsorption)

PVM/MA copolymer has demonstrated utility as a flocculant in water treatment processes. archivemarketresearch.comalfa-chemistry.comashland.com Flocculation involves the aggregation of suspended particles in water to form larger flocs that can be more easily removed through sedimentation or filtration. As a water-soluble polymer, PVM/MA can interact with particles, promoting their aggregation.

Furthermore, the calcium and sodium salts of PVM/MA copolymer are employed in water treatment as inhibitors for scale and corrosion. zxchem.com This application is attributed to the copolymer's ability to chelate metal ions, preventing the formation of insoluble precipitates that contribute to scaling and corrosion in pipes (B44673) and industrial equipment. zxchem.com While polyacrylamide-based polymers are commonly used as flocculants, the principles of polymer adsorption and bridging involved in flocculation are relevant to the potential mechanisms by which PVM/MA copolymer functions in this context. eiq.clresearchgate.netyasa.ltdresearchgate.net

Biodegradability Studies in Environmental Systems (e.g., soil, water)

PVM/MA copolymer is recognized for its biodegradability, a crucial factor in assessing the environmental impact of polymeric materials. mdpi.comresearchgate.net Research is being conducted to understand the biodegradation of PVM/MA copolymer in various environmental systems, including soil and water. alibaba.com

Future Research Challenges and Methodological Advancements in PVM/MA Copolymer Chemistry

Poly(methyl vinyl ether-alt-maleic anhydride), also known by trade names such as Viscofas or Gantrez, is a versatile synthetic copolymer widely utilized across various scientific and industrial domains due to its unique properties, including water solubility, film-forming ability, and biocompatibility archivemarketresearch.comhjresearch.comresearchgate.netmdpi.com. Despite its established applications, ongoing research continues to explore novel modifications and applications, presenting several key challenges and driving advancements in associated methodologies.

A significant research challenge lies in enhancing the sustainability and biodegradability of PVM/MA copolymers. While the polymer itself exhibits some degree of biodegradability, particularly the maleic acid form researchgate.net, there is a growing focus on developing more environmentally friendly synthesis routes and exploring copolymer compositions or modifications that improve degradation profiles in various environments archivemarketresearch.com. This includes investigating bio-based monomers or incorporating cleavable linkages into the polymer backbone.

Another challenge involves optimizing production processes to potentially reduce the relatively high cost of PVM/MA copolymers compared to some alternative materials and improve their global availability hjresearch.com. Advancements in polymerization techniques, such as controlled radical polymerization methods, could offer better control over molecular weight, architecture, and dispersity, potentially leading to more efficient synthesis and tailored properties. archivemarketresearch.com The use of compressed fluid technologies for the precise fabrication of PVM/MA micro- or nanoparticles represents a methodological advancement in controlling particle morphology and size for specific applications like drug delivery researchgate.net.

Tailoring the copolymer structure for increasingly specialized and niche applications presents a continuous challenge. This involves precise control over the alternating sequence of methyl vinyl ether and maleic anhydride (or its hydrolyzed acid form) units, as well as chemical modification through reactions involving the anhydride or carboxylic acid groups. For instance, grafting alkyl alcohol chains onto the PVM/MA backbone through esterification reactions can yield comb-like polymers with tunable thermal properties and side-chain crystallization behavior, which can be characterized using techniques like 1H NMR, DSC, and X-ray scattering. acs.org Similarly, conjugating cyclodextrins to PVM/MA has been explored to enhance the oral bioavailability of certain drugs acs.org.

Further research is needed to fully understand and exploit the structure-property relationships of modified PVM/MA copolymers. Methodological advancements in characterization techniques are crucial for this. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), viscometry, and electrochemical impedance spectroscopy (EIS) are employed to analyze the chemical composition, morphology, thermal behavior, mechanical properties, and solution characteristics of PVM/MA and its derivatives mdpi.comresearchgate.netacs.orgresearchgate.netmdpi.com. For example, FTIR can confirm the formation of ester bonds during cross-linking reactions with other polymers like polyvinyl alcohol (PVA) researchgate.net. Thermal analysis via DSC and TGA can provide insights into the thermal stability and degradation pathways of the copolymer and its blends mdpi.comresearchgate.net.

Research findings highlight the impact of modifications on copolymer performance. For instance, incorporating PVM/MA into chitosan-based sponges significantly increased their water absorption rate researchgate.net. Studies on thermosensitive bioadhesive hydrogels based on poly(N-isopropylacrylamide) and PVM/MA demonstrated that the copolymer content influenced the hydrogel's detachment force, indicating its role in bioadhesion mdpi.com.

The following table summarizes some representative data points from research involving PVM/MA copolymer modifications:

| Study Focus | PVM/MA Modification/System | Key Finding/Data Point | Characterization Method(s) Used | Source |

| Side-chain crystallization of comb-like polymers | PVM/MA grafted with alkyl alcohols (C14-C26) | Melting enthalpy increased from 17.1 to 55.0 kJ/mol with increasing alkyl chain length. | DSC, X-ray scattering, NMR, FTIR | acs.org |

| Bioadhesive properties of thermosensitive hydrogels | Interpenetrating network with PNIPAAm and PVM/MA | Detachment force up to 0.413 ± 0.014 N for s-IPN with highest PVM/MA content. | Bioadhesion testing, Swelling kinetics, FTIR, DSC | mdpi.com |

| Water absorption of hemostatic sponges | Chitosan-based sponges with incorporated PVM/MA | Water absorption rate similar (about 90%) to Avitene® with PVM/MA incorporation. | FTIR, SEM, Water absorption test | researchgate.net |

| Viscosity of polymer blends | Blends of PVA and PMVE-MA | Increase in PMVE-MA content led to a decrease in blend viscosity due to carboxylic acid dissociation. | Viscometry, FTIR | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.